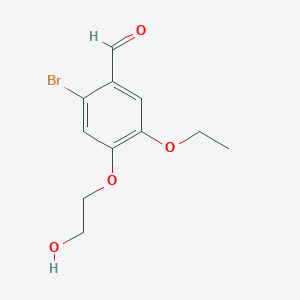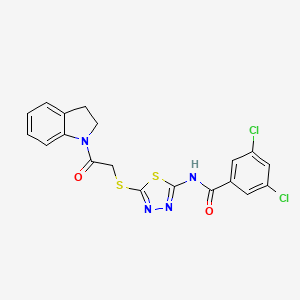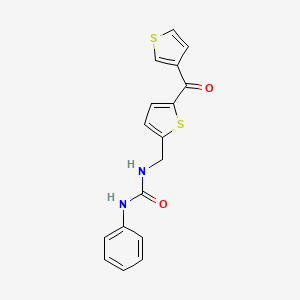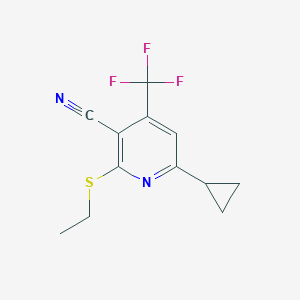
2-Bromo-5-ethoxy-4-(2-hydroxyethoxy)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-ethoxy-4-(2-hydroxyethoxy)benzaldehyde is a chemical compound with the CAS Number: 923191-42-8 . It has a molecular weight of 245.07 . This compound is used in scientific research and possesses diverse applications due to its unique properties. It can be utilized as a catalyst, precursor, or reagent in various fields like organic synthesis and medicinal chemistry, contributing to advancements in scientific investigations.
Molecular Structure Analysis
The IUPAC Name for this compound is 2-bromo-4-(2-hydroxyethoxy)benzaldehyde . The InChI Code is 1S/C9H9BrO3/c10-9-5-8(13-4-3-11)2-1-7(9)6-12/h1-2,5-6,11H,3-4H2 . The InChI key is VMZQTHBODKWHIP-UHFFFAOYSA-N .Applications De Recherche Scientifique
Synthesis of Complex Compounds
2-Bromo-5-ethoxy-4-(2-hydroxyethoxy)benzaldehyde and its derivatives play a crucial role in the synthesis of complex organic compounds. For instance, it's involved in the synthesis of various tetranuclear complexes with potential magnetic properties, as explored in a study by Zhang et al. (2013). These complexes exhibit significant ferromagnetic interactions and are part of ongoing research in the field of molecular magnetism (Zhang et al., 2013).
In Polymer Chemistry
This compound is also significant in polymer chemistry. Kharas et al. (2015, 2016) have reported the synthesis of novel copolymers using derivatives of this compound. These studies highlight the utility of such compounds in creating new materials with unique thermal and chemical properties (Kharas et al., 2015) (Kharas et al., 2016).
Catalysis and Chemical Reactions
The use of derivatives of this compound in catalysis and chemical reactions is another important application. For instance, Page et al. (2006) utilized a derivative in asymmetric epoxidation, demonstrating its potential as a catalyst for producing enantiomerically pure compounds (Page et al., 2006).
Antioxidant, Antimicrobial, and Anticancer Properties
Konuş et al. (2019) explored the synthesis of derivatives with antioxidant, antimicrobial, and anticancer properties. This highlights the potential biomedical applications of these compounds, particularly in developing new therapeutic agents (Konuş et al., 2019).
Chemical Synthesis and Modification
Several studies focus on the chemical synthesis and modification of this compound for various applications. This includes its role in the preparation of other organic compounds, as shown in studies by Moshkin and Sosnovskikh (2013), and its use in producing specific intermediates for further chemical reactions (Moshkin & Sosnovskikh, 2013).
Deoxygenation in Catalysis
Ausavasukhi et al. (2009) investigated the deoxygenation of benzaldehyde over gallium-modified ZSM-5 catalysts, which is relevant to understanding the broader applications of benzaldehyde derivatives in catalysis (Ausavasukhi et al., 2009).
Propriétés
IUPAC Name |
2-bromo-5-ethoxy-4-(2-hydroxyethoxy)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO4/c1-2-15-10-5-8(7-14)9(12)6-11(10)16-4-3-13/h5-7,13H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAKPMVXNEWINRC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=O)Br)OCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-ethoxyphenyl)-2-[7-(4-methoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2364960.png)

![3-(3,5-dimethylisoxazol-4-yl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)propanamide](/img/structure/B2364964.png)

![N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2364967.png)

![1,3-Dimethyl-1-[(1-methylpiperidin-3-yl)methyl]urea](/img/structure/B2364969.png)
![2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2364971.png)
![1-[1-(1H-imidazole-4-sulfonyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2364973.png)

![1-(3,4-dichlorophenyl)-N-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2364976.png)
![8-(Benzo[d][1,3]dioxole-5-carbonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2364977.png)
![2-methyl-1H-pyrazolo[1,5-a]benzimidazole-6-sulfonic acid](/img/structure/B2364980.png)

